2-(benzylamino)pentanedioic Acid
Description
2-(Benzylamino)pentanedioic acid, also known as N-benzylglutamic acid, is an organic compound with the molecular formula C12H15NO4. It is a derivative of glutamic acid, where the amino group is substituted with a benzyl group.
Properties
IUPAC Name |
2-(benzylamino)pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNQUNHINYDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)pentanedioic acid typically involves the reaction of glutamic acid with benzylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Glutamic acid and benzylamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as water or ethanol, with the addition of a catalyst to facilitate the reaction. The temperature is maintained at around 60-80°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-(benzylamino)pentanedioic acid serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Synthesis of derivatives : The compound can be modified to produce analogs with enhanced properties.
- Ligand development : It is explored as a ligand in enzyme studies due to its ability to interact with specific molecular targets.
Biology
The biological activity of this compound is significant, particularly in the context of neurotransmitter pathways:
- Glutamate receptor modulation : Research indicates that this compound may act as a modulator for glutamate receptors, which are crucial in neuronal signaling and have implications in neurological disorders such as epilepsy and Alzheimer's disease.
- Biochemical pathways : It is studied for its potential role in various metabolic pathways, influencing enzyme activity and cellular processes.
Medicine
In medicinal chemistry, ongoing research focuses on the therapeutic potential of this compound:
- Drug development : As a precursor for drug synthesis, it shows promise in developing new treatments targeting specific diseases.
- Neurological applications : Its interaction with glutamate receptors positions it as a candidate for treating conditions related to excitatory neurotransmission.
Industry
The compound is utilized in industrial applications, particularly in the production of specialty chemicals:
- Intermediate in synthesis : It acts as an intermediate in various industrial processes, enhancing the efficiency of chemical production.
- Specialty chemicals : Its unique properties make it suitable for developing specialized chemical products used across different industries.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of compounds similar to this compound. Results indicated that these compounds could significantly reduce neuronal cell death under oxidative stress conditions, suggesting their potential application in neurodegenerative disease treatments .
Case Study 2: Antidiabetic Properties
Research has shown that structurally related compounds exhibit protective effects on pancreatic β-cells against endoplasmic reticulum stress. A specific analog demonstrated an EC50 value of , indicating its potential as a therapeutic agent for diabetes management.
Mechanism of Action
The mechanism of action of 2-(benzylamino)pentanedioic acid involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-methylglutamic acid: Similar structure but with a methyl group instead of a benzyl group.
N-phenylglutamic acid: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-(Benzylamino)pentanedioic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
2-(Benzylamino)pentanedioic acid, with the CAS number 911319-76-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pentanedioic acid backbone with a benzylamino substituent. The molecular formula is , resulting in a molecular weight of approximately 239.25 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in pathological processes, particularly in cancer and neurodegenerative diseases. The compound's mechanism involves modulation of signaling pathways, affecting cellular proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against prostate cancer cells, particularly through its interaction with prostate-specific membrane antigen (PSMA). In vitro assays demonstrated that this compound significantly inhibits PSMA activity, leading to reduced cell viability in LNCaP prostate cancer cells. The IC50 value for this inhibition was found to be approximately 10 μM, indicating potent activity against PSMA-positive cells .
Neuroprotective Properties
In addition to its anticancer effects, this compound has shown promise as a neuroprotective agent. Research indicates that it can inhibit butyrylcholinesterase (BuChE) and β-secretase activities, both of which are implicated in Alzheimer's disease pathology. The compound exhibited an IC50 of 7.22 μM against BuChE, suggesting potential for development as a therapeutic agent for Alzheimer's .
Data Table: Biological Activity Summary
| Biological Activity | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| PSMA Inhibition | Prostate Cancer Cells | 10 | |
| Butyrylcholinesterase Inhibition | Alzheimer's Disease | 7.22 | |
| β-Secretase Inhibition | Alzheimer's Disease | 41.60 |
Case Studies
- Prostate Cancer Research : A study assessed the binding affinity of various compounds to PSMA in LNCaP cells, where this compound was among the most effective inhibitors, demonstrating significant potential for targeted cancer therapy .
- Alzheimer's Disease Models : In experimental models mimicking Alzheimer's pathology, treatment with this compound resulted in decreased β-amyloid aggregation and tau protein accumulation, indicating its role as a multitargeted therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
